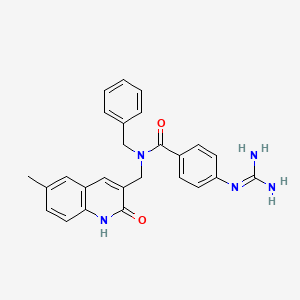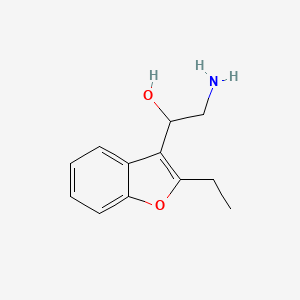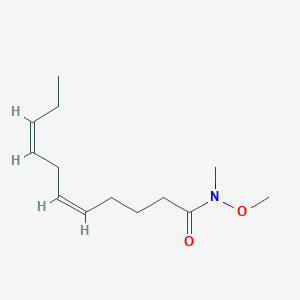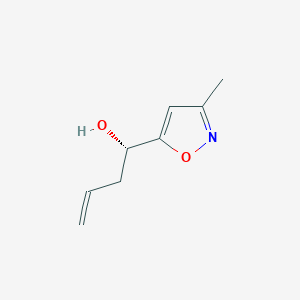
N-Benzyl-4-guanidino-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-4-guanidino-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is a complex organic compound that features a quinoline moiety, a guanidine group, and a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-guanidino-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Guanidine Group: The guanidine group can be introduced through the reaction of an amine with cyanamide, followed by hydrolysis.
Benzylation and Benzamide Formation: The final steps involve the benzylation of the quinoline derivative and the formation of the benzamide through the reaction with benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-Benzyl-4-guanidino-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and guanidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzyl or guanidine derivatives.
科学研究应用
N-Benzyl-4-guanidino-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of N-Benzyl-4-guanidino-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the guanidine group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or receptor binding.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Guanidine Derivatives: Compounds like metformin, which is used as an antidiabetic agent.
Benzamide Derivatives: Compounds like sulpiride, which is used as an antipsychotic agent.
Uniqueness
N-Benzyl-4-guanidino-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is unique due to its combination of a quinoline core, a guanidine group, and a benzamide structure. This unique combination allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
属性
分子式 |
C26H25N5O2 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
N-benzyl-4-(diaminomethylideneamino)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C26H25N5O2/c1-17-7-12-23-20(13-17)14-21(24(32)30-23)16-31(15-18-5-3-2-4-6-18)25(33)19-8-10-22(11-9-19)29-26(27)28/h2-14H,15-16H2,1H3,(H,30,32)(H4,27,28,29) |
InChI 键 |
HNTOSSQNUNQLEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)




![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)



![4-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12865102.png)

![2-(Chloromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12865130.png)


